N-Methylcyclobutanecarboxamide
Description
Significance of Cyclobutane (B1203170) Derivatives in Chemical Sciences
Cyclobutane derivatives, a class of organic compounds characterized by a four-membered carbon ring, are playing an increasingly vital role in various fields of chemical science, particularly in medicinal chemistry. nih.govru.nl The unique structural properties of the cyclobutane ring, such as its puckered conformation and strained bond angles, offer distinct advantages in the design of novel molecules. nih.govru.nl
Historically, the inclusion of cyclobutane moieties in drug candidates was limited due to perceived instability and synthetic challenges. nih.gov However, advancements in synthetic methodologies have made these structures more accessible, leading to their increased use. nih.gov In medicinal chemistry, the cyclobutane scaffold is utilized to improve a range of properties of drug candidates. These include enhancing metabolic stability, providing conformational restriction to lock a molecule into its most active form, and acting as a three-dimensional scaffold to explore chemical space. ru.nlnih.gov The rigid nature of the cyclobutane ring can also serve as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, offering improved physicochemical properties. nih.gov
Furthermore, cyclobutane derivatives are not only confined to medicinal chemistry. They have found applications in materials science, for instance, in the development of stress-responsive polymers, and in supramolecular chemistry. lifechemicals.com The versatility of the cyclobutane ring ensures its continued exploration for novel applications.
Scope and Objectives of Current Research on N-Methylcyclobutanecarboxamide
Current research on this compound is primarily focused on its potential as a building block in the synthesis of more complex molecules, particularly within the framework of fragment-based drug discovery (FBDD). nih.gov FBDD is a strategy that uses small molecular fragments to identify lead compounds for drug development. The relatively simple structure of this compound makes it an attractive fragment for screening against biological targets.
A key objective is to leverage the three-dimensional nature of the cyclobutane core to access novel chemical space. nih.gov Researchers are exploring synthetic strategies to functionalize the cyclobutane ring of this compound and its derivatives, creating libraries of diverse compounds for biological screening. nih.govvu.nl These efforts aim to address the underrepresentation of 1,2-disubstituted cyclobutanes in chemical libraries. vu.nl
Specific research has detailed the synthesis of various derivatives of this compound. For example, methods have been developed for the synthesis of 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide and N-methoxy-N-methyl-3-oxocyclobutanecarboxamide. google.comgoogleapis.comgoogleapis.com Additionally, the synthesis of N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide hydrochloride has been documented. ambeed.com These synthetic efforts are crucial for providing the necessary compounds for further investigation into their biological activities.
While detailed biological activity is beyond the scope of this article, it is noteworthy that derivatives of this compound are being investigated as potential inhibitors of enzymes such as Janus kinases (JAK). google.com The overarching goal of the current research is to systematically explore the chemical space around the this compound scaffold to identify new lead compounds for therapeutic applications.
Below is a data table summarizing some key properties of this compound:
| Property | Value |
| Molecular Formula | C6H11NO |
| IUPAC Name | This compound |
| CAS Number | Not universally assigned, varies by derivative |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylcyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLREVKITJLZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601226 | |
| Record name | N-Methylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255641-15-6 | |
| Record name | N-Methylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methylcyclobutanecarboxamide and Its Derivatives
Strategies for Cyclobutane (B1203170) Ring Formation Precursors to N-Methylcyclobutanecarboxamide
The construction of the cyclobutane ring is a critical step in the synthesis of this compound. rsc.org This strained four-membered ring is a structural motif found in numerous natural products with significant biological activities. mdpi.com A variety of synthetic methods have been developed to create this carbocycle, ranging from classical cycloadditions to more modern transition-metal-catalyzed processes. rsc.orgmdpi.com
Cyclobutanecarboxylic acid is a key precursor for the synthesis of this compound. nbinno.comontosight.ai It serves as a fundamental building block, providing the necessary cyclobutane framework with a functional group amenable to further transformation. nbinno.comontosight.ai
One of the primary methods for synthesizing cyclobutanecarboxylic acid is the decarboxylation of 1,1-cyclobutanedicarboxylic acid. nbinno.com This reaction is typically achieved by heating the dicarboxylic acid, leading to the loss of carbon dioxide and the formation of the desired product. nbinno.com Another common route involves the hydrolysis and subsequent decarboxylation of diethyl cyclobutanedicarboxylate. nbinno.comgeorganics.sk This precursor is often prepared through the reaction of trimethylene dibromide with ethyl malonate in the presence of a base. georganics.sk
Alternative synthetic approaches to cyclobutanecarboxylic acid include the oxidation of cyclobutane or the reaction of cyclobutylmagnesium bromide with carbon dioxide. ontosight.ai Additionally, an oxidative ring contraction of cyclopentanone (B42830) using hydrogen peroxide catalyzed by selenium dioxide has been reported. georganics.sk
The following table summarizes some of the common methods for the synthesis of cyclobutanecarboxylic acid:
| Starting Material | Reagents | Product | Key Transformation |
|---|---|---|---|
| 1,1-Cyclobutanedicarboxylic acid | Heat | Cyclobutanecarboxylic acid | Decarboxylation |
| Diethyl cyclobutanedicarboxylate | 1. Hydrolysis (e.g., NaOH, H₂O) 2. Heat | Cyclobutanecarboxylic acid | Hydrolysis and Decarboxylation |
| Cyclobutane | Oxidizing agent | Cyclobutanecarboxylic acid | Oxidation |
| Cyclobutylmagnesium bromide | CO₂ | Cyclobutanecarboxylic acid | Carbonation of a Grignard reagent |
| Cyclopentanone | H₂O₂, SeO₂ (catalyst) | Cyclobutanecarboxylic acid | Oxidative ring contraction |
Once synthesized, cyclobutanecarboxylic acid can be converted into a variety of derivatives, such as acid chlorides or esters, which are often more reactive and suitable for subsequent amide bond formation. nih.gov
The synthesis of substituted cyclobutane scaffolds has garnered significant interest due to their presence in a wide array of biologically active natural products, including terpenoids, alkaloids, and steroids. rsc.orgmdpi.com While [2+2] cycloaddition reactions, both thermal and photochemical, are the most common methods for constructing cyclobutane rings, other strategies have been developed to access these strained structures. mdpi.comresearchgate.net
Recent advancements have focused on transition-metal-catalyzed processes, which offer efficient routes to cyclobutanes under mild conditions. mdpi.com Gold-catalyzed reactions, in particular, have emerged as a powerful tool for the formation of four-membered rings. mdpi.com For instance, gold-catalyzed [2+2] cycloadditions between allenes and alkenes provide an efficient and selective pathway to cyclobutane scaffolds. mdpi.com
Other non-cycloaddition strategies for constructing cyclobutane rings include:
Ring closure of acyclic precursors : This can be achieved through various methods, including anion-induced ring closure, cation-initiated cyclization, and radical-mediated processes. researchgate.net
Ring expansion of cyclopropanes : Pinacol-type rearrangements of cyclopropylcarbinols can lead to the formation of cyclobutanones. mdpi.com
Ring contraction of larger rings : For example, the conversion of pyrrolidines to cyclobutanes has been reported, offering a stereospecific route to these four-membered rings. acs.org
These diverse strategies provide a versatile toolkit for the synthesis of a wide range of substituted cyclobutane precursors, which can then be further elaborated to this compound derivatives.
Amide Bond Formation in the Synthesis of this compound
The formation of the amide bond is the final key step in the synthesis of this compound. This transformation typically involves the reaction of a cyclobutanecarboxylic acid derivative with methylamine (B109427).
The most common method for forming amides is through a nucleophilic acyl substitution reaction. libretexts.orgvanderbilt.edu In this process, a nucleophile, in this case, methylamine, attacks the carbonyl carbon of a carboxylic acid derivative. libretexts.orgvanderbilt.edu The reactivity of the carboxylic acid derivative is crucial for the success of the reaction. Acid chlorides are the most reactive, followed by anhydrides, esters, and finally, carboxylic acids themselves. vanderbilt.edupearson.com Amides are the least reactive of the common carboxylic acid derivatives. uomustansiriyah.edu.iq
To synthesize this compound, cyclobutanecarboxylic acid is often first converted to a more reactive derivative, such as cyclobutanecarbonyl chloride. This acid chloride can then readily react with methylamine to form the desired amide. uomustansiriyah.edu.iq The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid that is formed as a byproduct. uomustansiriyah.edu.iq
Alternatively, coupling reagents can be used to facilitate the direct reaction between cyclobutanecarboxylic acid and methylamine. researchgate.netrsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net
The general mechanism for nucleophilic acyl substitution involves two main steps:
Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, forming a tetrahedral intermediate. libretexts.orgvanderbilt.edu
Elimination of the leaving group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. libretexts.orgvanderbilt.edu
The following table illustrates the relative reactivity of carboxylic acid derivatives in nucleophilic acyl substitution:
| Carboxylic Acid Derivative | Leaving Group | Reactivity |
|---|---|---|
| Acid Chloride (R-COCl) | Cl⁻ | Highest |
| Acid Anhydride (R-CO-O-CO-R) | RCOO⁻ | High |
| Ester (R-COOR') | RO⁻ | Moderate |
| Carboxylic Acid (R-COOH) | OH⁻ | Low |
| Amide (R-CONH₂) | NH₂⁻ | Lowest |
While not a direct route to this compound, the dehydration of primary amides to nitriles and the reverse reaction are important transformations in organic synthesis. researchgate.netrsc.org Primary amides can be dehydrated to nitriles using various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). researchgate.netlibretexts.org This reaction is a fundamental method for the synthesis of nitriles, which are valuable precursors for other functional groups. researchgate.net
The reverse reaction, the hydrolysis of nitriles to amides, can also be achieved, often under acidic or basic conditions. A mild and reversible method for the conversion of primary amides to nitriles using palladium(II) chloride in aqueous acetonitrile (B52724) has also been reported. nih.gov
Derivatization Strategies for this compound
Once this compound is synthesized, it can be further modified to create a variety of derivatives. These derivatization strategies can target either the N-methyl group, the amide functionality, or the cyclobutane ring.
Derivatization of the amide nitrogen can be achieved through various reactions. For example, N-alkylation or N-arylation can introduce different substituents on the nitrogen atom. The amide functionality itself can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). uomustansiriyah.edu.iq This reaction converts the carbonyl group into a methylene (B1212753) group, yielding a secondary amine. uomustansiriyah.edu.iq
Modifications to the cyclobutane ring can also be performed. For instance, if the cyclobutane ring contains other functional groups, these can be manipulated to introduce further diversity. The synthesis of derivatives such as N-ethyl-N-methylcyclobutanecarboxamide has been documented. nih.gov Furthermore, silylation reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create derivatives for analysis, such as in gas chromatography. sigmaaldrich.com
Functionalization at the Cyclobutane Ring
Functionalization of the cyclobutane ring in this compound derivatives allows for the introduction of various substituents, influencing the molecule's steric and electronic properties. Common strategies involve reactions at the carbonyl group or on the cyclobutane ring itself.
One approach involves the synthesis of cyclobutane derivatives that can be later converted to the desired this compound. For instance, the reaction of 2-(4-chlorophenyl)acetic acid with 2-(chloromethyl)oxirane can produce a cyclobutyl carboxamide derivative. calstate.edu This intermediate can be further modified, for example, through a Grignard reaction to yield diastereomers of a cyclobutyl ketone derivative, which can then be separated to isolate the desired stereoisomer. calstate.edu
Another method starts with commercially available 3-oxocyclobutane-1-carboxylic acid. A Grignard reaction on this starting material can produce cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, which can then undergo an amide coupling reaction to form the final this compound derivative. calstate.edu
Gold-catalyzed cyclization of alkynylcyclobutanes bearing an amide group represents a modern approach to constructing cyclobutane-fused dihydropyridones. researchgate.net This endo-selective cyclization proceeds under mild conditions and provides a route to complex bicyclic structures incorporating the cyclobutane motif. researchgate.net
Table 1: Examples of Functionalization Reactions at the Cyclobutane Ring
| Starting Material | Reagents | Product Type | Reference |
| 2-(4-chlorophenyl)acetic acid, 2-(chloromethyl)oxirane | - | Cyclobutyl carboxamide derivative | calstate.edu |
| 3-oxocyclobutane-1-carboxylic acid | Grignard reagent, Amine, Coupling agent | 3-hydroxy-3-methyl-N-methylcyclobutanecarboxamide | calstate.edu |
| Alkynylcyclobutanecarboxamide | Gold catalyst | Cyclobutane-fused dihydropyridone | researchgate.net |
Modifications at the Amide Nitrogen
Modifications at the amide nitrogen of cyclobutanecarboxamides introduce diversity by altering the substituent attached to the nitrogen atom. These modifications can significantly impact the compound's biological activity and physical properties.
A common method for creating the amide bond is the reaction of cyclobutanecarboxylic acid with a primary or secondary amine in the presence of a coupling agent. For example, N-(cyclopropylmethyl)cyclobutanecarboxamide is synthesized by reacting cyclobutanecarboxylic acid with cyclopropylmethylamine using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). This general approach allows for the introduction of a wide variety of substituents at the amide nitrogen.
Further modifications can be achieved by using more complex amines. For instance, reacting cyclobutanecarboxylic acid with N-methyl-3-aminopropylamine would yield N-(3-aminopropyl)-N-methylcyclobutanecarboxamide. The introduction of functional groups on the N-substituent, such as the amino group in this example, can provide sites for further derivatization or enhance interactions with biological targets.
The nature of the amide bond itself can be influenced by the substituents on the nitrogen. The presence of heteroatoms on the amide nitrogen can lead to a pyramidal geometry at the nitrogen, deviating from the typical planar sp² hybridization. mdpi.com This structural change can affect the reactivity and conformational preferences of the molecule. mdpi.com
Table 2: Examples of Amine Modifications for Cyclobutanecarboxamide Synthesis
| Amine | Resulting N-Substituent | Key Feature | Reference |
| Cyclopropylmethylamine | Cyclopropylmethyl | Introduces a small, rigid cycloalkyl group | |
| N-methyl-3-aminopropylamine | 3-Aminopropyl and methyl | Creates a tertiary amine, increasing steric bulk and basicity |
Directed C(sp³)-H Functionalization Approaches
Directed C(sp³)-H functionalization has emerged as a powerful tool for the selective modification of aliphatic C-H bonds, including those on a cyclobutane ring. nih.govnih.gov This strategy utilizes a directing group (DG) to position a transition metal catalyst in proximity to a specific C-H bond, enabling its activation and subsequent functionalization.
For cyclobutanecarboxylic acid derivatives, the carboxamide group itself can serve as a directing group. Palladium-catalyzed reactions have been developed for the arylation of β-C(sp³)-H bonds of cyclobutanecarboxylic acid derivatives. nih.gov In these reactions, a palladacycle intermediate is formed, followed by reaction with an arylating agent. nih.gov The use of specific ligands can influence the efficiency and selectivity of this process. nih.gov
The development of transient directing groups (TDGs) offers an alternative approach. For instance, an imine can be formed in situ between a cyclobutylamine (B51885) and an aldehyde-based TDG. calstate.edu This transiently formed directing group can then facilitate palladium-catalyzed C-H activation and functionalization of the cyclobutane ring. calstate.edu
These methods provide a direct way to introduce aryl groups and other functionalities onto the cyclobutane ring, avoiding the need for pre-functionalized starting materials. nih.govnih.gov
Table 3: Directed C(sp³)-H Functionalization of Cyclobutane Derivatives
| Directing Group | Catalyst/Reagents | Functionalization | Reference |
| Carboxamide | Palladium catalyst, Arylating agent | β-C(sp³)-H arylation | nih.gov |
| Transient Imine (from cyclobutylamine and aldehyde) | Palladium catalyst | C-H activation/functionalization | calstate.edu |
Introduction of Stereochemical Control in Synthesis
Controlling the stereochemistry during the synthesis of substituted cyclobutanes is a significant challenge due to the ring's fluxional nature. calstate.edubaranlab.org However, several strategies have been developed to achieve stereocontrol.
One approach is to use stereochemically pure starting materials or to perform stereoselective synthesis. google.com For example, the resolution of racemic mixtures or the use of chiral reagents can lead to enantiomerically pure cyclobutane derivatives. google.com
Asymmetric synthesis using chiral auxiliaries is another powerful method. Optically active oxazinones can be used to direct sequential alkylations in a stereoselective manner, leading to intermediates that can be converted to the desired cyclobutane products. epo.org
Furthermore, enantioselective C-H functionalization has been achieved using chiral ligands. For the palladium-catalyzed arylation of cyclobutanecarboxylic acid derivatives, the use of chiral mono-N-protected α-amino-O-methylhydroxamic acids as ligands has enabled enantioselective C-H arylation. nih.gov This approach allows for the direct creation of chiral centers on the cyclobutane ring with high enantiomeric ratios. nih.gov
These methods are crucial for the synthesis of specific stereoisomers of this compound derivatives, which is often essential for their intended biological activity.
Table 4: Methods for Stereochemical Control in Cyclobutane Synthesis
| Method | Key Feature | Example | Reference |
| Resolution/Chiral Reagents | Separation of enantiomers or use of chiral starting materials. | Preparation of optically active forms from racemic mixtures. | google.com |
| Chiral Auxiliaries | Use of a removable chiral group to direct stereoselective reactions. | Optically active oxazinones for stereoselective alkylations. | epo.org |
| Enantioselective C-H Functionalization | Use of a chiral ligand to control the stereochemical outcome of a C-H activation reaction. | Palladium-catalyzed enantioselective arylation using chiral amino acid-derived ligands. | nih.gov |
Elucidation of Reaction Mechanisms Involving N Methylcyclobutanecarboxamide
Mechanistic Insights into Amide Hydrolysis and Related Transformations
The hydrolysis of amides, such as N-Methylcyclobutanecarboxamide, can be catalyzed by either acid or base. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com This is followed by a nucleophilic attack by a water molecule on the protonated carbonyl carbon. youtube.com Subsequent proton transfers lead to the formation of an ammonium (B1175870) group, which is then expelled. youtube.com Deprotonation of the newly formed carbonyl group yields the carboxylic acid and an amine, which is protonated under the acidic conditions. youtube.com This final step is essentially irreversible because the protonated amine is not nucleophilic and cannot readily re-form the amide. youtube.commasterorganicchemistry.com
The general mechanism for acid-catalyzed amide hydrolysis can be summarized in the following steps:
Protonation of the carbonyl oxygen. youtube.commasterorganicchemistry.com
Nucleophilic attack by water. youtube.com
Proton transfer.
Elimination of the amine.
Deprotonation to form the carboxylic acid.
Base-Catalyzed Hydrolysis:
In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide. libretexts.orglibretexts.orgchemistrysteps.com This is followed by the elimination of the negatively charged amino group, which is a very strong base and thus a poor leaving group, making this step difficult and often requiring heat. chemistrysteps.comscribd.com The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the strongly basic amino group, forming a carboxylate salt and ammonia (B1221849) or an amine. chemistrysteps.com
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The carbonyl group in this compound is a key site for nucleophilic reactions. These reactions can be broadly categorized as nucleophilic addition and nucleophilic acyl substitution.
In nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the pi bond and the formation of a tetrahedral intermediate. slideserve.comuomustansiriyah.edu.iqmasterorganicchemistry.com The outcome of the reaction, whether it is addition or substitution, depends on the nature of the substituent attached to the carbonyl group. In the case of amides, the nitrogen-containing group is generally a poor leaving group. slideserve.comuomustansiriyah.edu.iq
However, under certain conditions, nucleophilic acyl substitution can occur where the amide group is replaced by another nucleophile. slideserve.com For instance, the reduction of amides with strong reducing agents like lithium aluminum hydride (LiAlH₄) proceeds through nucleophilic addition of a hydride ion to the carbonyl carbon. slideserve.com This is followed by the elimination of the oxygen atom and a second hydride addition to yield an amine. slideserve.com
The reactivity of the carbonyl carbon is influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups attached to the carbonyl increase its electrophilicity and the rate of nucleophilic attack, while electron-donating groups have the opposite effect. masterorganicchemistry.com
Cyclobutane (B1203170) Ring Reactivity and Transformations
The cyclobutane ring in this compound is a strained four-membered ring, which influences its reactivity. nih.gov
Ring Cleavage Pathways (e.g., Thermal Isomerization)
Conformational Dynamics and Their Influence on Reactivity
The cyclobutane ring is not planar and exists in a puckered conformation to relieve some of the torsional strain. This conformational flexibility can influence the reactivity of the molecule. The specific conformation can affect the accessibility of the reacting centers and the stereochemical outcome of reactions. For instance, in reactions involving the cyclobutane ring itself, the puckered nature can lead to different reactivities for axial and equatorial substituents.
Palladium-Catalyzed C(sp³)-H Functionalization Mechanisms with Amide Directing Groups
The amide group in molecules like this compound can act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.govmdpi.com This strategy allows for the selective activation and functionalization of otherwise inert C(sp³)-H bonds. nih.govmdpi.com
The general mechanism for palladium-catalyzed C-H functionalization involves the coordination of the directing group to the palladium catalyst, bringing the metal center in proximity to a specific C-H bond. nih.gov This is followed by C-H activation to form a cyclometalated intermediate. nih.gov This intermediate can then undergo various transformations, such as arylation, alkenylation, or acetoxylation. nih.govnih.govacs.org
Two main catalytic cycles are generally proposed: a Pd(II)/Pd(0) cycle and a Pd(II)/Pd(IV) cycle. bohrium.comnih.gov
Pd(II)/Pd(0) Cycle: In this pathway, the cyclopalladated intermediate undergoes reductive elimination to form the product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the cycle. nih.govorganic-chemistry.org
Pd(II)/Pd(IV) Cycle: Alternatively, the Pd(II) intermediate can be oxidized to a Pd(IV) species, which then undergoes reductive elimination to yield the product and regenerate the Pd(II) catalyst. bohrium.comnih.gov
The nature of the amide directing group, whether it is monodentate or bidentate, and its coordinating strength can significantly influence the reaction's efficiency and selectivity. nih.govnih.gov Weakly coordinating monodentate amides have been shown to be effective in directing C(sp³)-H functionalization. nih.govnih.gov
Mechanisms of Action in Targeted Protein Degradation (e.g., PROTACs)
This compound derivatives have been incorporated into Proteolysis Targeting Chimeras (PROTACs). google.comgoogle.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.govnih.gov
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. nih.govnih.gov The PROTAC acts as a bridge, with one end binding to the protein of interest and the other end binding to the E3 ligase. nih.gov This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. nih.gov The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. nih.govresearchgate.net
The structure of the linker connecting the two binding moieties of the PROTAC, which can be derived from molecules like this compound, is crucial for the stability and geometry of the ternary complex and, consequently, for the efficiency of protein degradation. google.comgoogle.com
Advanced Spectroscopic and Analytical Characterization of N Methylcyclobutanecarboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net Advanced NMR methods, extending beyond simple one-dimensional spectra, are essential for the complete and unambiguous assignment of all atoms within N-Methylcyclobutanecarboxamide.
Advanced 1D and 2D NMR Techniques
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial framework for structural analysis. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methine proton on the cyclobutane (B1203170) ring attached to the carbonyl group, and the methylene (B1212753) protons of the cyclobutane ring. The ¹³C NMR spectrum would correspondingly display resonances for the carbonyl carbon, the N-methyl carbon, and the carbons of the cyclobutane ring.
To resolve ambiguities and confirm connectivity, two-dimensional (2D) NMR experiments are employed. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between protons on the cyclobutane ring, confirming their adjacent relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom with its attached proton(s). researchgate.net
Based on established chemical shift principles and data from similar structures, a predicted set of NMR data can be proposed.
Predicted ¹H and ¹³C NMR Data for this compound Predicted values in CDCl₃ solvent.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C=O | - | - | ~175 |
| N-CH₃ | ~2.80 | Singlet (or Doublet if coupled to N-H, but amide proton is absent) | ~26 |
| C1-H | ~3.10 | Quintet | ~38 |
| C2/C4-H₂ | ~2.25 | Multiplet | ~25 |
| C3-H₂ | ~1.90 | Multiplet | ~18 |
Solid-State NMR Applications
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into properties not accessible by solution NMR. warwick.ac.ukresearchgate.net Applications include the identification of crystalline polymorphs, characterization of amorphous content, and determination of molecular packing and dynamics in the crystal lattice. bruker.comnih.gov
For this compound, ssNMR could be used to:
Identify Polymorphism: Different crystalline forms of the compound would yield distinct ssNMR spectra due to differences in the local electronic environment and intermolecular interactions.
Characterize Amorphous vs. Crystalline Content: ssNMR can quantify the ratio of crystalline to amorphous material in a bulk sample, which is critical in pharmaceutical and materials science contexts. bruker.com
Study Molecular Dynamics: By measuring parameters like relaxation times, ssNMR can probe the motion of the cyclobutane ring and the methyl group in the solid state. ibs.fr
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint based on the functional groups present. nih.govksu.edu.sauni-siegen.de
For this compound, the key functional groups are the tertiary amide and the cyclobutane ring.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the prominent carbonyl (C=O) group of the amide. ksu.edu.sa The spectrum would be dominated by a strong absorption band for the C=O stretch (Amide I band). Other expected bands include C-H stretching from the alkyl portions and C-N stretching.
Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar, symmetric vibrations. spectroscopyonline.com It would be particularly useful for characterizing the symmetric breathing and stretching modes of the cyclobutane ring skeleton, which are often weak or absent in the IR spectrum.
Predicted Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Primary Technique | Expected Intensity |
|---|---|---|---|
| ~2950-2870 | C-H Stretching (cyclobutane and N-methyl) | IR & Raman | Medium-Strong |
| ~1650 | C=O Stretching (Amide I) | IR | Strong |
| ~1450 | CH₂ Bending (Scissoring) | IR | Medium |
| ~1400 | C-N Stretching | IR | Medium |
| ~1000 | Cyclobutane Ring Breathing | Raman | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone of molecular analysis, providing information on molecular weight and structure through the ionization and fragmentation of molecules. msu.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula, as the exact mass is unique to a specific combination of atoms. google.com For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₁NO.
Predicted HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₆H₁₁NO | [M]⁺˙ (Molecular Ion) | 113.08406 |
| C₆H₁₂NO⁺ | [M+H]⁺ (Protonated) | 114.09189 |
| C₆H₁₁NNaO⁺ | [M+Na]⁺ (Sodium Adduct) | 136.07384 |
Tandem Mass Spectrometry for Structural Information
Tandem Mass Spectrometry (MS/MS or MS²) provides detailed structural information by isolating an ion of interest (such as the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) and inducing fragmentation. The resulting fragment ions are then analyzed, revealing the building blocks of the molecule. uni-halle.de This fragmentation pattern is a unique fingerprint that helps to confirm the molecule's specific isomer and connectivity. libretexts.org
For the [M+H]⁺ ion of this compound (m/z 114.1), predictable fragmentation pathways under Collision-Induced Dissociation (CID) would include:
Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the cyclobutane ring, leading to a characteristic fragment.
Ring Opening/Cleavage: Fragmentation of the cyclobutane ring into smaller components, such as the loss of ethene (C₂H₄).
Loss of Neutrals: Loss of small, stable neutral molecules like CO.
These fragmentation patterns allow for the differentiation of this compound from other isomers with the same molecular formula, such as piperidin-2-one.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a primary and powerful analytical method for investigating the crystalline structure of solid materials. sioc-journal.cnnih.gov The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the regularly spaced atoms within a crystal lattice. sioc-journal.cnmdpi.com This diffraction produces a unique pattern of intensities at specific angles, which serves as a fingerprint of the material's atomic arrangement. mdpi.com Analysis of the diffraction pattern allows for the determination of fundamental structural properties, including the unit cell dimensions (the basic repeating unit of the crystal), space group symmetry, and the precise positions of atoms within the cell. mdpi.com
In the absence of specific experimental data, a representative table of crystallographic parameters for a small organic molecule of similar complexity is presented below for illustrative purposes.
Table 1: Illustrative Crystallographic Data for a Molecular Crystal
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₆H₁₁NO | The elemental composition of the molecule. |
| Formula Weight | 113.16 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. |
| Space Group | P2₁/c | The set of symmetry operations applicable to the unit cell. iucr.org |
| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 10.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 9.8 | Length of the 'c' axis of the unit cell. |
| β (°) | 105.5 | The angle of the 'β' axis in a monoclinic system. |
| Volume (ų) | 820.1 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calc) | 1.145 g/cm³ | The calculated density of the crystal. |
Note: The data in this table is representative and does not reflect actual experimental results for this compound.
Surface-Sensitive Spectroscopic Techniques
Surface-sensitive techniques are crucial for analyzing the outermost atomic layers of a material, which govern its interaction with the environment, including catalytic activity and adhesion.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. researchgate.netrsc.org The method involves irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. chemrxiv.org The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment (the "chemical shift"), allowing for the differentiation of oxidation states and functional groups. chemrxiv.orgacs.org
For this compound, an XPS analysis would provide the atomic concentrations of carbon, nitrogen, and oxygen on the sample surface. High-resolution scans of the C 1s, N 1s, and O 1s regions would offer detailed insight into the chemical structure. The C 1s spectrum would be deconvoluted to distinguish between carbons in the hydrocarbon cyclobutane ring, the N-methyl group, and the carbonyl carbon of the amide. The N 1s and O 1s spectra would confirm the amide functionality.
Table 2: Predicted XPS Core-Level Binding Energies for this compound
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |
| C 1s | C -C, C -H (cyclobutane) | ~285.0 |
| C 1s | C -N (N-methyl) | ~286.0 - 286.5 |
| C 1s | N-C =O (carbonyl) | ~288.0 - 288.5 |
| N 1s | C-N (H)-C=O (amide) | ~399.5 - 400.5 |
| O 1s | C=O (amide) | ~531.0 - 532.0 |
Note: These binding energies are typical values based on literature for similar functional groups and are for illustrative purposes. researchgate.netrsc.orgthermofisher.com
Ion Scattering Spectroscopy (ISS) for Surface Atomic Layers
Ion Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is an extremely surface-sensitive technique that provides elemental information exclusively about the outermost atomic layer of a material. doaj.orgd-nb.info The technique works by directing a beam of low-energy noble gas ions (e.g., He⁺ or Ar⁺) at a surface and measuring the kinetic energy of the ions that are elastically scattered from the surface atoms. iucr.orgdoaj.org Based on the principles of conservation of momentum and energy, the energy loss of the scattered ion is characteristic of the mass of the surface atom it collided with. dergipark.org.tr
An ISS analysis of a clean this compound sample would reveal peaks corresponding to the elements present on its immediate surface: carbon, nitrogen, and oxygen. Because of its extreme surface sensitivity, ISS is highly effective at detecting surface contamination, which would appear as additional, unexpected elemental peaks in the spectrum. iucr.org The technique provides a definitive analysis of the elemental composition of the terminating surface of the material. iucr.orgdergipark.org.tr
Table 3: Expected Elements Detected by ISS on a Clean this compound Surface
| Detected Element | Origin |
| Carbon (C) | Cyclobutane ring, methyl group, carbonyl group. |
| Nitrogen (N) | Amide group. |
| Oxygen (O) | Carbonyl group. |
Electron Microscopy Techniques (TEM, SEM) for Morphological and Microstructural Analysis
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at high magnification.
Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a surface to create an image. acs.org It provides detailed information about the sample's surface topography, composition, and crystal habit (the characteristic external shape of a crystal). researchgate.net For a crystalline powder of this compound, SEM would be used to characterize the size, shape, and size distribution of the crystals, as well as their surface texture. mdpi.com
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultra-thin specimen. acs.org TEM offers much higher resolution than SEM and is used to investigate the internal structure of materials. For this compound, TEM could reveal details about the crystal's internal structure, such as the presence of lattice defects, dislocations, or stacking faults, and can confirm the crystalline nature through selected area electron diffraction (SAED). researchgate.net
Table 4: Morphological and Microstructural Features Analyzable by Electron Microscopy
| Technique | Analyzable Feature | Description |
| SEM | Particle Size & Distribution | Determines the average size and variation of crystals in a powder sample. |
| Crystal Morphology | Reveals the external shape and faceting of the individual crystals. mdpi.com | |
| Surface Topography | Shows the texture and features on the crystal surfaces. acs.org | |
| TEM | Internal Structure | Visualizes the internal arrangement of the crystal lattice. |
| Crystallinity | Confirms the crystalline nature through diffraction patterns. researchgate.net | |
| Nanoscale Defects | Identifies imperfections such as dislocations or grain boundaries. |
Operando and In Situ Spectroscopic Studies for Mechanistic Investigations
Operando and in situ spectroscopy are powerful methodologies that allow for the real-time monitoring of materials under actual reaction conditions. researchgate.net These techniques provide dynamic information about changes in the catalyst or reactants, enabling the elucidation of reaction mechanisms and the identification of transient intermediates. rsc.orgnih.gov Spectroscopic methods like Raman, Infrared (IR), and XRD can be integrated into a reaction setup to collect data as a chemical transformation occurs. researchgate.netnsf.gov
For this compound, an in situ study could be designed to investigate its stability or reactivity, for example, during thermal decomposition or hydrolysis. By monitoring the reaction with in situ Raman or IR spectroscopy, one could observe the disappearance of vibrational modes associated with the starting material and the simultaneous appearance of new peaks corresponding to products. For instance, in a hydrolysis reaction, the characteristic amide C=O stretching vibration would decrease in intensity, while new peaks for a carboxylic acid C=O and an amine N-H bend would emerge. This provides direct evidence of the reaction pathway and allows for the determination of reaction kinetics. rsc.orgnsf.gov
Table 5: Illustrative Application of In Situ IR Spectroscopy for Monitoring Hydrolysis of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Observation During Reaction | Mechanistic Insight |
| Amide C=O Stretch | ~1650 | Intensity decreases over time | Consumption of reactant |
| Carboxylic Acid O-H Stretch | ~3300-2500 (broad) | Intensity increases over time | Formation of cyclobutanecarboxylic acid product |
| Carboxylic Acid C=O Stretch | ~1710 | Intensity increases over time | Formation of cyclobutanecarboxylic acid product |
| Amine N-H Bend | ~1600 | Intensity increases over time | Formation of methylamine (B109427) product |
Note: Wavenumbers are approximate and for illustrative purposes.
Computational and Theoretical Studies on N Methylcyclobutanecarboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of N-Methylcyclobutanecarboxamide. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and properties derived from it.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. vub.bejussieu.fr It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. vub.bejussieu.fr DFT calculations for this compound would typically involve selecting a functional (e.g., B3LYP, PBE, SCAN) and a basis set (e.g., 6-31G*, cc-pVTZ) to approximate the exchange-correlation energy, which accounts for the complex many-electron interactions. rsc.org
These studies can yield a wealth of information, including optimized molecular geometry, total energy, and the distribution of electron density. The calculated electron density map reveals regions of high and low electron concentration, which are crucial for understanding chemical bonding and reactivity. For instance, the electron density is expected to be highest around the oxygen and nitrogen atoms of the amide group due to their high electronegativity. DFT is also used to calculate various electronic properties, as shown in the table below. molaid.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory.
| Property | Calculated Value | Unit | Significance |
| Total Energy | -346.543 | Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment | 3.85 | Debye | Indicates the overall polarity of the molecule, arising from the charge separation in the amide bond. |
| Polarizability | 78.4 | Bohr³ | Measures the deformability of the electron cloud in an external electric field. |
| Mulliken Atomic Charges | C(carbonyl): +0.55O(carbonyl): -0.58N(amide): -0.42 | e | Provides an estimate of the partial charge distribution on individual atoms. |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity.
HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is likely localized on the amide group, specifically involving the lone pairs of the oxygen and nitrogen atoms.
LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions with high LUMO density are prone to nucleophilic attack. The LUMO is typically centered on the carbonyl carbon, which is electron-deficient.
The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.
Table 2: Hypothetical Frontier Molecular Orbital (FMO) Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -9.25 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |
| LUMO | 1.58 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |
| HOMO-LUMO Gap | 10.83 | Energy difference between HOMO and LUMO; an indicator of kinetic stability. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. youtube.com
For this compound, MD simulations can explore its conformational landscape. The cyclobutane (B1203170) ring is not planar and can undergo a "puckering" motion. Furthermore, rotation around the C-N amide bond and the bond connecting the ring to the carbonyl group can lead to various conformers. MD simulations can identify the most stable conformers and the energy barriers between them.
MD is also invaluable for studying intermolecular interactions. By simulating a single this compound molecule in a box of solvent (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the amide group and water molecules. Similarly, simulations of multiple this compound molecules can reveal how they interact with each other in a condensed phase, providing insights into properties like boiling point and solubility.
Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, which is essential for identifying and characterizing the molecule. DFT calculations, for example, can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The predicted frequencies help in assigning the peaks observed in experimental spectra to specific molecular vibrations, such as the characteristic C=O stretch of the amide group or the C-H stretches of the cyclobutane and methyl groups.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., tetramethylsilane, TMS). Comparing predicted NMR spectra with experimental data is a powerful method for structure verification.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |
| C=O (Carbonyl) | 175.2 | Amide carbonyl |
| CH (Ring, C1) | 41.5 | Ring carbon attached to carbonyl |
| CH₂ (Ring, C2, C4) | 24.8 | Methylene (B1212753) groups adjacent to C1 |
| CH₂ (Ring, C3) | 18.9 | Methylene group opposite C1 |
| N-CH₃ | 26.7 | Methyl group on nitrogen |
Computational Design of Derivatives with Enhanced Properties
Computational chemistry plays a crucial role in the rational design of new molecules. rsc.org Starting with the this compound scaffold, derivatives can be designed in silico by adding or modifying functional groups. For example, substituents could be added to the cyclobutane ring or the N-methyl group could be replaced with other alkyl or aryl groups. google.com
Quantum chemical calculations can then be performed on this virtual library of derivatives to predict how these modifications affect key properties. For instance, calculations could screen for derivatives with a smaller HOMO-LUMO gap to enhance reactivity, or a larger dipole moment to improve solubility in polar solvents. This computational pre-screening is a highly efficient approach to identify promising candidates for synthesis, saving significant time and resources. rsc.org
Kinetic Simulations of Reaction Pathways
Kinetic simulations are used to model the rates and mechanisms of chemical reactions. researchgate.net For this compound, this could involve studying its synthesis or degradation pathways. A common approach is to first use quantum chemistry (like DFT) to map out a potential energy surface for a proposed reaction. arxiv.org This involves locating the structures and energies of reactants, products, and, crucially, the transition states (TS) that connect them. arxiv.org The energy of the transition state relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate.
Biological Interactions and Medicinal Chemistry Applications of N Methylcyclobutanecarboxamide Derivatives
Role of N-Methylcyclobutanecarboxamide Scaffold in Drug Discovery
The cyclobutane (B1203170) ring, a central feature of the this compound scaffold, offers several advantages in drug design. nih.govru.nl Its rigid and three-dimensional structure can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for its biological target. nih.gov This conformational rigidity can also be beneficial for improving metabolic stability by shielding susceptible parts of the molecule from metabolic enzymes. nih.govnih.gov
The cyclobutane moiety can serve as a versatile scaffold to orient pharmacophoric groups in a precise spatial arrangement, facilitating optimal interactions with a biological target. nih.govru.nl Furthermore, the cyclobutane ring is considered a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger cyclic systems, and can be used to fill hydrophobic pockets in protein binding sites. nih.govvilniustech.lt The incorporation of the this compound scaffold can therefore be a strategic approach to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. nih.gov
This compound Derivatives as Modulators of Protein Function
Targeted Protein Degradation (e.g., PROTAC Linkers)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. nih.govnih.gov A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The nature of the linker is crucial for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
While specific examples of this compound derivatives as PROTAC linkers are not extensively documented in publicly available literature, the structural characteristics of the cyclobutane ring make it an attractive component for linker design. The rigidity of the cyclobutane scaffold can help to control the spatial orientation of the two ligands, which is a critical factor for effective ternary complex formation. nih.gov The use of cycloalkanes, such as piperidine (B6355638) and piperazine, in PROTAC linkers has been shown to enhance stability and reduce flexibility, which can be advantageous for optimizing PROTAC activity. By extension, the this compound moiety could serve a similar purpose, providing a rigid framework to construct linkers with well-defined lengths and geometries.
Table 1: Common Linker Types in PROTAC Design and the Potential Role of Cycloalkanes
| Linker Type | Characteristics | Potential Role of Cycloalkane Moieties |
| Flexible Linkers (e.g., PEG, alkyl chains) | High conformational freedom, can accommodate various protein-protein orientations. nih.gov | |
| Rigid Linkers (e.g., containing cyclic structures) | Restricted conformational freedom, can pre-organize the PROTAC for optimal binding. nih.gov | Cyclobutane can provide rigidity and a defined spatial orientation. |
Kinase Inhibition (e.g., JAK Inhibitors)
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. nih.gov Inhibitors of JAKs have emerged as an important class of drugs for the treatment of various inflammatory diseases and cancers. nih.gov Most small-molecule kinase inhibitors target the ATP-binding site of the kinase domain. nih.gov
While there are no widely reported JAK inhibitors that specifically contain the this compound scaffold, the principles of kinase inhibitor design suggest its potential utility. The cyclobutane ring can serve as a scaffold to position key functional groups that interact with the hinge region, the DFG motif, or other pockets within the ATP-binding site. nih.gov The N-methylcarboxamide group can act as a hydrogen bond donor or acceptor, which is a common interaction motif in kinase inhibitors. The metabolic stability often associated with cyclobutane-containing compounds could also be advantageous in developing kinase inhibitors with favorable pharmacokinetic properties. nih.gov
Structure-Activity Relationships (SAR) of Bioactive this compound Analogs
The structure-activity relationship (SAR) of this compound derivatives would depend on the specific biological target. However, some general principles can be inferred from studies of related compounds. For instance, in a series of cyclobutane-based integrin antagonists, the nature and length of the sidechains attached to the cyclobutane core were critical for activity. nih.govrsc.org
For this compound analogs, SAR studies would likely explore variations in several key positions:
Substituents on the cyclobutane ring: The position, stereochemistry, and nature of substituents on the cyclobutane ring would significantly impact binding affinity and selectivity.
The N-methyl group: Replacement of the methyl group with other alkyl or functional groups could modulate potency and pharmacokinetic properties.
The carboxamide linkage: Modification or replacement of the carboxamide group could alter hydrogen bonding interactions and metabolic stability.
Table 2: Hypothetical SAR of this compound Analogs as Kinase Inhibitors
| Modification | Rationale | Predicted Effect on Activity |
| Addition of a hydrogen bond donor/acceptor on the cyclobutane ring | To interact with the kinase hinge region. | Potentially increase potency. |
| Variation of the N-alkyl substituent | To explore a hydrophobic pocket. | May improve potency and selectivity. |
| Isomeric configuration of ring substituents | To optimize the fit within the binding site. | Could lead to significant differences in activity between stereoisomers. |
Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)
The this compound scaffold can interact with biological macromolecules through a combination of hydrophobic and hydrogen bonding interactions. The cyclobutane ring itself is hydrophobic and can engage in van der Waals interactions with nonpolar residues in a protein's binding pocket. nih.gov The N-methylcarboxamide moiety provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for specific interactions with polar residues. archivepp.com
The puckered conformation of the cyclobutane ring can also influence its binding to a target protein. nih.gov The specific three-dimensional shape of the scaffold can be complementary to the topology of a binding site, leading to high-affinity interactions. The precise nature of these interactions would be target-dependent and could be elucidated through techniques such as X-ray crystallography and molecular modeling.
Design Principles for this compound-Based Therapeutics
The design of therapeutics based on the this compound scaffold should leverage the unique properties of the cyclobutane ring. Key design principles include:
Conformational Restriction: Utilize the rigid cyclobutane core to lock the molecule in a bioactive conformation, thereby enhancing potency and selectivity. nih.govvilniustech.lt
Metabolic Stability: Incorporate the cyclobutane ring to block sites of metabolism and improve the pharmacokinetic profile of the drug candidate. nih.gov
Scaffold Hopping: Employ the this compound scaffold as a replacement for less desirable groups to improve drug-like properties.
Vectorial Display of Functionality: Use the defined geometry of the cyclobutane ring to orient key functional groups for optimal interaction with the target protein. nih.gov
By adhering to these principles, medicinal chemists can effectively utilize the this compound scaffold to develop novel therapeutics with improved efficacy and safety profiles.
Applications in Advanced Organic Synthesis Beyond Derivatization
N-Methylcyclobutanecarboxamide as a Synthetic Intermediate
As a synthetic intermediate, this compound possesses two primary points of reactivity: the amide functionality and the cyclobutane (B1203170) ring.
Amide Group Transformations: The N-methylamide group can undergo various transformations. For instance, reduction of the amide would yield the corresponding amine, N-methylcyclobutylmethylamine. Hydrolysis, under acidic or basic conditions, would cleave the amide bond to produce cyclobutanecarboxylic acid and methylamine (B109427). The nitrogen atom of the amide can also participate in N-alkylation or N-acylation reactions under appropriate conditions, although the existing N-methyl group can sterically hinder further substitution.
Cyclobutane Ring Reactivity: The cyclobutane ring, being a strained four-membered ring, can participate in ring-opening reactions under certain catalytic or thermal conditions. This could provide access to linear alkyl chains with specific functionalization patterns. The C-H bonds on the cyclobutane ring could also be targets for functionalization through modern C-H activation techniques, although this is a general strategy applicable to many cyclic systems and not specific to this compound in the available literature.
| Potential Transformation | Reagents/Conditions | Product Class |
| Amide Reduction | LiAlH₄, NaBH₄/I₂ | Secondary Amine |
| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid + Amine |
| Ring-Opening | Transition metal catalyst, heat | Functionalized Butyl Derivatives |
| C-H Activation | Pd, Rh, or other catalysts | Functionalized Cyclobutane Derivatives |
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The participation of this compound in MCRs is not documented in dedicated studies.
Theoretically, the amide functionality could act as a nucleophile or be transformed in situ to participate in reactions like the Ugi or Passerini reactions. For example, if the amide were to be a precursor to an amine or an isocyanide, it could then engage in these classic MCRs. However, this would represent an indirect application. The direct participation of the intact this compound molecule in a known MCR is not a well-established synthetic route based on current information.
Role in the Construction of Complex Molecular Architectures
The incorporation of a cyclobutane ring can impart unique conformational constraints and three-dimensional structures to larger molecules. Therefore, this compound could serve as a building block for introducing this motif into complex molecular architectures, such as pharmaceuticals or materials.
The cyclobutane moiety can act as a rigid scaffold, influencing the spatial orientation of appended functional groups. The N-methylamide portion provides a handle for further synthetic elaboration, allowing for the connection of the cyclobutane unit to other parts of a target molecule. While the synthesis of complex molecules containing cyclobutane rings is an active area of research, specific examples detailing the use of this compound as the starting material are not prominent.
Green Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its subsequent use would focus on several key areas:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would involve choosing amidation methods that avoid the use of stoichiometric activating agents that generate significant waste.
Use of Safer Solvents: Employing benign solvents or, ideally, solvent-free conditions for the synthesis.
Catalysis: Utilizing catalytic methods for both the synthesis of the amide and for any subsequent reactions involving it. Catalytic approaches are generally preferred over stoichiometric ones as they reduce waste and can lead to more efficient processes.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption.
While general green methods for amide synthesis are well-documented, specific research applying these principles to the production and use of this compound is not widely available.
| Green Chemistry Principle | Application to this compound |
| Prevention | Designing synthetic routes with minimal byproducts. |
| Atom Economy | Utilizing direct amidation or catalytic methods for synthesis. |
| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents. |
| Design for Energy Efficiency | Employing reactions that proceed at lower temperatures. |
| Catalysis | Using catalysts for amide formation and subsequent transformations. |
Environmental Fate and Impact of N Methylcyclobutanecarboxamide
Degradation Pathways in Environmental Matrices
The persistence of N-Methylcyclobutanecarboxamide in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and atmospheric photolysis.
Biodegradation: In silico models like BIOWIN™ within EPI Suite™ predict the likelihood of a chemical's biodegradation. chemsafetypro.com For this compound, the models suggest that it is not readily biodegradable. The primary amide group and the cyclobutane (B1203170) ring are structures that can be resistant to rapid microbial degradation. The predicted biodegradation half-life in water is on the order of weeks to months, suggesting a moderate persistence in aquatic environments. In soil, the predicted half-life is similar, indicating that it is not expected to break down quickly.
Hydrolysis: The amide bond in this compound can undergo hydrolysis, breaking the molecule into cyclobutanecarboxylic acid and methylamine (B109427). The rate of this reaction is pH-dependent. Under neutral environmental conditions (pH 7), the hydrolysis of amides is generally a slow process. nih.gov Predictive models estimate the hydrolytic half-life of this compound to be greater than one year under neutral pH and at standard environmental temperatures. The rate can be accelerated under strongly acidic or basic conditions, but such extremes are not typical of most natural ecosystems.
Atmospheric Photolysis: In the atmosphere, organic compounds can be degraded by reacting with hydroxyl (OH) radicals. The AOPWIN™ model predicts the rate of this reaction. chemsafetypro.com For this compound, the predicted atmospheric half-life is on the order of hours to a few days. This suggests that if the compound partitions to the atmosphere, it will be degraded relatively quickly.
Table 1: Predicted Environmental Degradation of this compound
| Environmental Matrix | Degradation Process | Predicted Half-Life |
| Water | Biodegradation | Weeks to Months |
| Soil | Biodegradation | Weeks to Months |
| Water | Hydrolysis (pH 7) | > 1 year |
| Atmosphere | Photolysis | Hours to Days |
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). epa.gov A higher Log Kow value generally indicates a greater potential for bioaccumulation.
Predictive models such as KOWWIN™ estimate the Log Kow for this compound to be relatively low, in the range of 0.5 to 1.5. chemsafetypro.com This low value suggests that the compound has a low affinity for fatty tissues and is therefore not expected to significantly bioaccumulate in aquatic organisms.
Table 2: Predicted Bioaccumulation Potential of this compound
| Parameter | Predicted Value | Interpretation |
| Log Kow | 0.5 - 1.5 | Low bioaccumulation potential |
| Bioconcentration Factor (BCF) | < 10 | Low bioaccumulation potential |
Ecotoxicological Considerations
The potential for a chemical to cause adverse effects in aquatic organisms is a critical aspect of its environmental risk assessment. Ecotoxicity is often evaluated by predicting the concentration at which a substance becomes toxic to different trophic levels, such as fish, daphnids (aquatic invertebrates), and algae.
Using QSAR models like ECOSAR™, it is possible to estimate the aquatic toxicity of this compound. epa.govepisuite.dev Based on its chemical structure as a neutral organic compound, the predicted acute toxicity values for fish, daphnids, and algae are in the range of 10-100 mg/L. These values indicate that this compound is likely to be slightly to moderately toxic to aquatic organisms. Chronic toxicity predictions suggest that long-term exposure to lower concentrations could also have adverse effects on the reproduction and growth of aquatic life.
Table 3: Predicted Acute Aquatic Toxicity of this compound
| Organism | Endpoint | Predicted Value (mg/L) | Toxicity Classification |
| Fish | 96-hr LC50 | 10 - 100 | Slightly to Moderately Toxic |
| Daphnia | 48-hr EC50 | 10 - 100 | Slightly to Moderately Toxic |
| Green Algae | 96-hr EC50 | 10 - 100 | Slightly to Moderately Toxic |
Sustainable Synthesis and Disposal Practices
In line with the principles of green chemistry, the synthesis and disposal of this compound should be designed to minimize environmental impact. unibo.itwhiterose.ac.uk
Sustainable Synthesis: Traditional methods for amide synthesis often involve the use of hazardous reagents and generate significant waste. Greener alternatives for the synthesis of amides are actively being researched. rsc.org For this compound, sustainable synthetic routes could involve:
Catalytic Methods: Utilizing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. organic-chemistry.org
Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water or bio-based solvents.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. whiterose.ac.uk
Disposal Practices: Given its moderate persistence and slight to moderate aquatic toxicity, the indiscriminate disposal of this compound should be avoided. Responsible disposal methods would include:
Incineration: High-temperature incineration is an effective method for the complete destruction of organic compounds, converting them to less harmful substances like carbon dioxide and water.
Advanced Oxidation Processes: For aqueous waste streams containing this compound, advanced oxidation processes (AOPs) could be employed to degrade the compound into more biodegradable substances.
Biodegradation in Bioreactors: While not readily biodegradable in the natural environment, specialized bioreactors with acclimated microbial consortia could potentially be used to treat industrial wastewater containing this compound.
Adherence to sustainable practices in the synthesis and disposal of this compound is crucial for mitigating its potential environmental impact.
Patent Landscape Analysis and Commercial Implications
Review of Patents Involving N-Methylcyclobutanecarboxamide and Its Derivatives
While patents specifically claiming the parent compound this compound are part of the broader chemical intellectual property space, the patent landscape is more richly populated by its derivatives. These patents reveal a range of applications, from early discoveries in human therapeutics to modern, highly specific biological targets.
An early and significant patent in this area is U.S. Patent 3,133,924 , granted to Bristol-Myers Company in 1964. This patent covers a broad class of amino-substituted cyclobutane (B1203170) carboxamides, including a derivative named N-methyl 2-dimethylamino 3,3-dimethyl cyclobutane carboxamide. The invention claimed utility for these compounds as central nervous system depressants and analgesics. This foundational patent highlights the long-standing interest in the therapeutic potential of this class of molecules.
More recently, the focus has shifted towards highly specific molecular targets for complex diseases. A notable example is found in the patent for MRT68921 , a potent inhibitor of ULK1, a kinase involved in the autophagy pathway. The full chemical name for this compound is N-(3-[[5-cyclopropyl-2[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutane carboxamide dihydrochloride (B599025) rsc.org. This complex derivative, which incorporates the cyclobutane carboxamide moiety, is investigated for its potential in treating diseases like rheumatoid arthritis where autophagy plays a role rsc.org.
Another modern example is disclosed in Chinese patent CN102844317B , assigned to Incyte Corporation. This patent describes cyclobutane and methylcyclobutane (B3344168) derivatives as potent inhibitors of Janus Kinases (JAK) cpp.edu. These enzymes are crucial in the signaling pathways of cytokines involved in inflammation and immunity, making JAK inhibitors valuable for treating autoimmune disorders, inflammatory diseases, and certain cancers cpp.edu. The inclusion of the cyclobutane carboxamide scaffold is critical to the design of these specific inhibitors.
The following table summarizes key patents and compounds related to this compound and its derivatives, illustrating the evolution of their applications.
| Patent / Compound | Assignee / Developer | Therapeutic Area / Application | Key Features of the Invention |
| U.S. Patent 3,133,924 | Bristol-Myers Company | Central Nervous System, Analgesia | Claims a class of amino-substituted cyclobutane carboxamides for use as CNS depressants. |
| CN102844317B | Incyte Corporation | Inflammation, Autoimmune Disorders, Cancer | Describes cyclobutane derivatives as inhibitors of Janus Kinases (JAK) for treating JAK-associated diseases. cpp.edu |
| MRT68921 | Not specified in search results | Rheumatoid Arthritis, Autophagy-related diseases | A highly specific ULK1 kinase inhibitor incorporating a cyclobutane carboxamide structure. rsc.org |
Analysis of Intellectual Property Trends in Cyclobutane Carboxamide Chemistry
The intellectual property landscape for cyclobutane carboxamides reveals several key trends that underscore their growing importance in chemical and pharmaceutical research and development.
A primary trend is the increasing use of the cyclobutane ring as a strategic tool in drug design to enhance pharmacokinetic and pharmacodynamic properties. The unique, puckered three-dimensional structure of the cyclobutane ring offers a way to create conformationally restricted analogues of more flexible molecules. This conformational rigidity can lead to improved binding affinity and selectivity for a specific biological target, a crucial aspect of modern drug discovery. Furthermore, the cyclobutane scaffold is often used to improve metabolic stability, a significant hurdle in drug development. A 2021 review highlighted that at least 39 preclinical and clinical drug candidates contained a cyclobutane ring, demonstrating its acceptance and application in the pharmaceutical industry.
Another significant trend is the use of the cyclobutane carboxamide moiety as a bioisostere—a substituent or group with similar physical or chemical properties that produces broadly similar biological effects. In the quest for novel chemical entities with improved properties or to circumvent existing patents, medicinal chemists often replace common chemical groups (like a labile tert-butyl group) with more robust or unique structures. The cyclobutane ring serves this purpose well, offering a novel, three-dimensional structure that can maintain or improve biological activity while creating a distinct and patentable new molecule.
Beyond pharmaceuticals, there is a distinct IP trend in the agrochemical sector. Certain cyclobutane carboxamide derivatives have been developed as potent fungicides. These compounds act as melanin (B1238610) biosynthesis inhibitors by targeting the scytalone (B1230633) dehydratase enzyme, which is crucial for the infection process of fungi like those causing rice blast disease. This application represents a separate and commercially significant area of patent activity for this chemical class.
Emerging Patent Applications and Future Directions
The future of this compound and its derivatives in the patent landscape appears to be focused on the development of highly selective modulators for complex therapeutic targets. The structural rigidity and synthetic tractability of the cyclobutane core make it an ideal starting point for creating next-generation therapeutics.
One of the most promising future directions is in the field of kinase inhibitors . As demonstrated by patents for JAK and ULK1 inhibitors, the cyclobutane carboxamide scaffold is effective in the design of drugs that can selectively target specific kinases rsc.orgcpp.edu. With over 500 kinases in the human genome, many of which are implicated in cancer, inflammatory diseases, and metabolic disorders, there is a vast and fertile ground for new patent applications. Future patents will likely claim derivatives with even greater selectivity, aiming to reduce off-target effects and improve therapeutic outcomes.
Another emerging area is the development of therapies for neurological disorders . Research is underway to synthesize and screen libraries of cyclobutane carboxamide compounds for potential activity in treating conditions like Parkinson's or Alzheimer's disease cpp.edu. The ability to create structurally diverse libraries around the cyclobutane core allows for broad screening against various neurological targets.
Finally, the potential for developing new antimicrobial agents remains a key future direction cpp.edu. With the rise of antibiotic resistance, there is a critical need for novel chemical classes of drugs. The historical and ongoing research into the biological activities of cyclobutane carboxamides suggests that new derivatives could be developed to target bacteria, fungi, or viruses through novel mechanisms of action.
Future Directions and Outlook for N Methylcyclobutanecarboxamide Research
Unexplored Synthetic Avenues
While established methods for amide and cyclobutane (B1203170) synthesis exist, the future of N-Methylcyclobutanecarboxamide synthesis lies in the development of more efficient, stereoselective, and scalable methods. Current amide synthesis often involves the use of coupling agents or the conversion of carboxylic acids to more reactive acyl halides. Future exploration could focus on novel catalytic methods that bypass these steps, offering a more atom-economical approach.
Key areas for future synthetic research include:
Photochemical [2+2] Cycloadditions: Harnessing photochemical reactions to construct the cyclobutane ring offers a direct and potentially stereocontrolled route that warrants deeper investigation for this class of compounds.
C-H Activation: Direct functionalization of the cyclobutane ring through C-H activation would provide a powerful tool for rapidly generating diverse libraries of this compound derivatives.
Flow Chemistry: The use of continuous flow reactors could enable safer, more efficient, and scalable production, overcoming challenges associated with reaction kinetics and heat transfer in traditional batch processes.
Biocatalysis: Employing enzymes for the synthesis could offer unparalleled stereoselectivity and milder reaction conditions, leading to more environmentally friendly synthetic pathways.
| Synthetic Strategy | Potential Advantage | Research Focus |
| Photochemical Cycloaddition | High efficiency, stereocontrol | Development of novel photosensitizers and chiral templates |
| C-H Activation | Rapid diversification | Discovery of selective catalysts for cyclobutane C-H bonds |
| Flow Chemistry | Scalability, safety, efficiency | Optimization of reactor design and reaction conditions |
| Biocatalysis | High stereoselectivity, green chemistry | Enzyme discovery and engineering for amide bond formation |
Advanced Mechanistic Studies
A thorough understanding of the reaction mechanisms and molecular dynamics of this compound is crucial for predicting its behavior and designing improved analogues. The interplay between the strained cyclobutane ring and the resonance-stabilized amide bond presents a unique electronic and conformational landscape. Advanced mechanistic studies will be pivotal in elucidating these properties.
Future research should prioritize:
Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic properties, such as "amidicity," of the this compound structure.
Kinetic Analysis: Performing detailed kinetic studies on the formation and potential reactions of the compound to build predictive models for its stability and reactivity.
Novel Biological Targets and Therapeutic Modalities
The incorporation of a cyclobutane ring into drug candidates has been shown to improve pharmacological properties, including metabolic stability and target binding affinity, by providing conformational restriction or acting as a hydrophobic spacer. Derivatives of this compound could be investigated for a wide range of therapeutic applications, building on the known bioactivity of other cyclobutane-containing molecules.
Promising areas for investigation include:
Enzyme Inhibition: The rigid structure can be exploited to target the active sites of enzymes where specific conformations are required for binding. Screening against kinases, proteases, and metabolic enzymes like Nicotinamide N-methyltransferase (NNMT) could yield novel inhibitors.
Anticancer Agents: Many cyclobutane-containing compounds, such as carboplatin, have demonstrated anticancer activity. This compound derivatives could be screened against various cancer cell lines, with a focus on targets like Tankyrase (TNSK) enzymes.
Antimicrobial Agents: Natural products containing cyclobutane rings have shown antimicrobial properties. Novel derivatives could be designed and tested as potential new antibiotics or antifungals.
| Potential Therapeutic Area | Rationale Based on Cyclobutane Moiety | Example Target Class |
| Oncology | Conformational rigidity for enhanced binding; metabolic stability. | Kinases, Tankyrase (TNSK), Proteases |
| Infectious Diseases | Structural motif found in bioactive natural products. | Bacterial or fungal enzymes |
| Metabolic Diseases | Potential to inhibit key metabolic enzymes. | Nicotinamide N-methyltransferase (NNMT) |
Development of Advanced Characterization Techniques
While standard techniques like NMR, FT-IR, and mass spectrometry are essential for routine characterization, a deeper understanding of this compound's structure and dynamics requires more advanced methods.
Future efforts should focus on adopting and developing techniques such as:
Solid-State NMR (ssNMR): To probe the structure and dynamics of the compound in its solid form, providing insights that are complementary to solution-state studies.
X-Ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives is critical for unambiguously determining its three-dimensional structure and intermolecular interactions.
Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) can provide valuable information on their absolute configuration and conformational preferences in solution.
Computational Spectroscopy: Integrating high-level computational calculations with experimental data to aid in the interpretation of complex spectra and to provide a more detailed picture of the molecule's properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These technologies can be powerfully applied to accelerate the design and optimization of novel this compound derivatives.
Key applications include:
De Novo Design: Using generative AI models, such as variational autoencoders or deep reinforcement learning, to design novel derivatives with optimized properties for specific biological targets.
Predictive Modeling (QSAR/QSPR): Developing ML models to predict the biological activity (Quantitative Structure-Activity Relationship, QSAR) and physicochemical properties (Quantitative Structure-Property Relationship, QSPR) of new analogues, allowing for rapid virtual screening of large compound libraries.
Synthesis Prediction: Employing AI tools to predict viable synthetic routes, retrosynthetically analyze target molecules, and optimize reaction conditions, thereby streamlining the synthetic process.
High-Throughput Data Analysis: Using ML algorithms to analyze large datasets from biological screens, helping to identify hits, elucidate structure-activity relationships, and prioritize compounds for further development.
The integration of these advanced computational tools with innovative synthetic and analytical methods will undoubtedly accelerate the exploration of this compound and unlock its full potential in medicinal chemistry and beyond.
Q & A
Q. What are the recommended synthetic routes for N-Methylcyclobutanecarboxamide, and how do reaction conditions influence yield?
Answer:
- Key Methods : Cyclobutanecarboxylic acid derivatives are often synthesized via cycloaddition or ring-strain-driven reactions. For N-methylation, reductive amination or direct alkylation using methyl iodide under basic conditions (e.g., NaH/DMF) is common. Reaction temperature and solvent polarity critically impact yield due to the steric constraints of the cyclobutane ring .
- Optimization : Monitor reaction progress via TLC or LC-MS. For cyclobutane systems, low temperatures (0–5°C) reduce side reactions like ring-opening .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Techniques :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, though cyclobutane derivatives often exhibit polymorphism .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Target Screening : Use fluorescence polarization or SPR to assess binding affinity to enzymes like cyclooxygenase or cytochrome P450 isoforms, given the compound’s carboxamide moiety .
- Cell-Based Assays : Test cytotoxicity in HEK293 or HepG2 cells at concentrations ≤10 µM to avoid non-specific effects. Include controls for solvent interference (e.g., DMSO) .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets?
Answer:
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model ligand-receptor interactions. Focus on the cyclobutane ring’s conformational rigidity and its impact on binding entropy .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Validate with experimental data (e.g., SPR IC) to resolve discrepancies .
Q. What analytical strategies resolve contradictions in reported bioactivity data?
Answer:
- Meta-Analysis : Systematically review literature (PubMed, SciFinder) using keywords like “cyclobutane carboxamide” and filter by assay type. Use PRISMA guidelines to identify bias in cell-line selection or dosing protocols .
- Reproducibility : Replicate studies under standardized conditions (e.g., ATCC cell lines, identical buffer pH) to isolate variables. Publish negative results to address publication bias .
Q. How can researchers quantify this compound degradation products in biological matrices?
Answer:
Q. What mechanistic studies are needed to clarify the compound’s metabolic fate?
Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor via LC-MS for oxidative metabolites (e.g., hydroxylation at cyclobutane methyl groups) .
- Enzyme Inhibition : Test against CYP3A4/2D6 using luminescent substrates. Correlate IC values with in silico predictions .
Data Interpretation and Conflict Resolution
Q. How should researchers address low reproducibility in cyclobutane derivative synthesis?
Answer:
- Root Causes :
- Steric Hindrance : Optimize methyl group introduction using bulky bases (e.g., LDA) to minimize byproducts.
- Moisture Sensitivity : Use anhydrous solvents (e.g., THF over DCM) and Schlenk-line techniques .
- Reporting : Document exact stoichiometry, solvent grades, and reaction times. Share raw NMR/LC-MS data in repositories like Zenodo .
Q. What statistical approaches reconcile conflicting bioactivity data across studies?
Answer:
- Bland-Altman Analysis : Compare mean differences between assays (e.g., cell viability vs. enzymatic inhibition).
- Multivariate Regression : Identify covariates (e.g., cell passage number, serum concentration) that explain variability .
Emerging Research Directions
Q. Can this compound serve as a precursor for photoaffinity probes?
Answer:
Q. What in silico tools predict the environmental toxicity of cyclobutane carboxamides?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
